Methylthiomethyl hexanoate

CAS No.: 74758-91-1

Cat. No.: VC3764690

Molecular Formula: C8H16O2S

Molecular Weight: 176.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 74758-91-1 |

|---|---|

| Molecular Formula | C8H16O2S |

| Molecular Weight | 176.28 g/mol |

| IUPAC Name | methylsulfanylmethyl hexanoate |

| Standard InChI | InChI=1S/C8H16O2S/c1-3-4-5-6-8(9)10-7-11-2/h3-7H2,1-2H3 |

| Standard InChI Key | NWSZEYNCLKNLMJ-UHFFFAOYSA-N |

| SMILES | CCCCCC(=O)OCSC |

| Canonical SMILES | CCCCCC(=O)OCSC |

Introduction

Chemical Structure and Properties

Structural Information

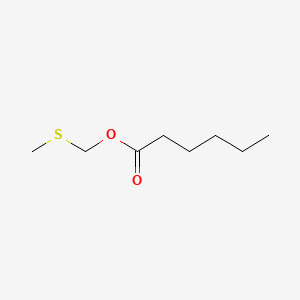

Methylthiomethyl hexanoate possesses a chemical formula of C₈H₁₆O₂S with a molecular structure consisting of a hexanoate group linked to a methylthiomethyl moiety. The structural representation can be described through several notation systems:

The compound features an ester bond between the carboxyl group of hexanoic acid and the hydroxyl group of methylthiomethanol, resulting in its distinctive chemical structure.

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of Methylthiomethyl Hexanoate

While the search results provide limited direct physical property data for methylthiomethyl hexanoate, its structural features suggest properties typical of medium-chain fatty acid esters with sulfur incorporation.

Spectroscopic Data

The predicted collision cross-section values for various adducts of methylthiomethyl hexanoate have been determined through computational methods:

Table 2: Predicted Collision Cross-Section Data

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 177.09438 | 140.4 |

| [M+Na]⁺ | 199.07632 | 149.7 |

| [M+NH₄]⁺ | 194.12092 | 148.3 |

| [M+K]⁺ | 215.05026 | 142.0 |

| [M-H]⁻ | 175.07982 | 139.7 |

| [M+Na-2H]⁻ | 197.06177 | 142.6 |

| [M]⁺ | 176.08655 | 141.8 |

| [M]⁻ | 176.08765 | 141.8 |

These collision cross-section values are crucial for mass spectrometry-based identification and analysis of the compound in complex mixtures .

Classification and Nomenclature

Chemical Classification

Methylthiomethyl hexanoate belongs to several chemical classification hierarchies:

-

Kingdom: Organic compounds

-

Super Class: Lipids and lipid-like molecules

-

Class: Fatty Acyls

-

Sub Class: Fatty acid esters

The compound is specifically classified as an aliphatic acyclic compound within the molecular framework classification system, featuring both ester and thioether functional groups.

Naming Conventions and Identifiers

Multiple naming conventions exist for this compound across chemical databases:

-

Database Identifiers:

These identifiers facilitate cross-referencing across chemical databases and literature, ensuring accurate compound identification in research contexts.

Applications and Occurrence

Natural Occurrence

Analytical Methods

Detection and Quantification Techniques

-

Mass Spectrometry: The predicted collision cross-section data suggest that ion mobility mass spectrometry would be suitable for detection and quantification.

-

Gas Chromatography: As a volatile fatty acid ester, GC-MS would likely be an effective method for analysis, similar to techniques used for other fatty acid esters.

-

Liquid Chromatography: LC-MS/MS methods may also be applicable, particularly for complex matrices.

The compound's distinctive mass spectral properties, including its molecular ion (m/z 176.09) and characteristic fragmentation pattern, would facilitate its identification and quantification in various matrices.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume